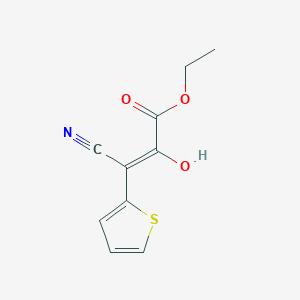

ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate

Descripción

Ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate is a heterocyclic enoate ester featuring a thiophene ring, a cyano group, and a hydroxyl substituent on a conjugated propenoate backbone. The (2Z) configuration denotes the spatial arrangement of substituents around the double bond, which influences its electronic properties, reactivity, and intermolecular interactions.

Propiedades

IUPAC Name |

ethyl (Z)-3-cyano-2-hydroxy-3-thiophen-2-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-2-14-10(13)9(12)7(6-11)8-4-3-5-15-8/h3-5,12H,2H2,1H3/b9-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNAZWCHBHOWJO-CLFYSBASSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C#N)C1=CC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C#N)/C1=CC=CS1)/O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate can be achieved through several methods. One common approach involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of thiophene derivatives like ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

Ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of potential drug candidates due to its biological activity.

Material Science: Thiophene derivatives are utilized in the development of organic semiconductors and light-emitting diodes.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mecanismo De Acción

The mechanism of action of ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate involves its interaction with biological targets. The cyano group can act as an electrophile, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in its combination of a hydroxyl group, cyano substituent, and thiophene ring. Below is a comparison with structurally related enoate esters:

Notable Differences

This increases solubility in polar solvents and influences crystal packing . The benzoylamino group in introduces additional steric bulk and amide-based hydrogen bonding, which may affect reactivity in nucleophilic additions.

Geometric Isomerism: The Z-configuration in the target compound places the hydroxyl and cyano groups on the same side of the double bond, creating intramolecular dipole interactions absent in the E-isomer . This can stabilize specific conformations and influence spectroscopic signatures.

Spectroscopic and Physicochemical Properties

Vibrational Spectroscopy

- IR/Raman Data: The hydroxyl group in the target compound is expected to show a broad O–H stretch near 3200–3500 cm⁻¹, distinct from the N–H stretches (~3300 cm⁻¹) in amino-substituted analogs (e.g., ). The cyano group’s C≡N stretch (~2200 cm⁻¹) is consistent across cyano-containing analogs .

Thermal Properties

- Melting Points: The hydroxyl group increases melting points compared to non-polar analogs. For example: Target compound: No explicit data, but structurally similar ethyl (2Z)-2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate melts at 131–133°C . Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate (E-isomer): Likely lower due to reduced intermolecular H-bonding .

Actividad Biológica

Ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate, also known by its CAS number 400081-13-2, is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential applications in various fields.

Chemical Structure and Properties

Ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate features a thiophene ring which contributes to its unique chemical properties. The presence of the cyano and hydroxyl groups enhances its reactivity and potential for biological interactions.

Molecular Formula: CHNOS

IUPAC Name: Ethyl (Z)-3-cyano-2-hydroxy-3-thiophen-2-ylprop-2-enoate

Synthesis Methods

The synthesis of ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate typically involves condensation reactions between thiophene derivatives and α-cyano esters. Common reagents include sodium ethoxide under reflux conditions, which facilitates the formation of the desired compound through nucleophilic attack on electrophilic centers.

Antioxidant and Anticancer Properties

Recent studies have highlighted the antioxidant and anticancer activities of ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate. In vivo experiments demonstrated that derivatives of this compound exhibit significant effects against Ehrlich ascites carcinoma (EAC) cells. The sodium salt form of the compound showed promising results, reducing tumor volume and promoting apoptosis through mechanisms involving caspase activation and modulation of osteopontin levels .

| Biological Activity | Effect |

|---|---|

| Antioxidant | Significant reduction in oxidative stress markers |

| Anticancer | Decreased EAC cell volume; induced apoptosis |

Mechanistic Insights

The biological mechanisms underlying the anticancer effects include:

- Caspase Activation: The compound enhances the expression of caspase 3, a crucial player in the apoptotic pathway.

- Osteopontin Modulation: Reduction in osteopontin levels correlates with decreased tumor progression.

- Histopathological Improvements: Treatment with the compound resulted in improved liver and kidney histology without adverse effects, indicating a favorable safety profile .

Comparative Analysis with Similar Compounds

Ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate can be compared with other thiophene derivatives to assess its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethyl 3-cyano-2-hydroxy-3-(furan-2-yl)prop-2-enoate | Furan ring instead of thiophene | Moderate antioxidant activity |

| Ethyl 3-cyano-2-hydroxy-3-(pyridin-2-yl)prop-2-enoate | Pyridine ring | Limited anticancer properties |

Ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate stands out due to its pronounced biological activity attributed to the electronic properties imparted by the thiophene ring.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- In Vivo Studies: Research demonstrated that treatment with ethyl (2Z)-3-cyano derivatives led to significant reductions in tumor growth in murine models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.